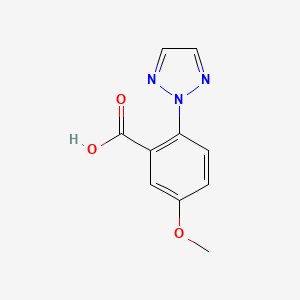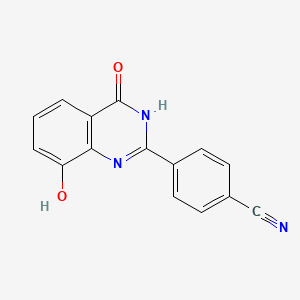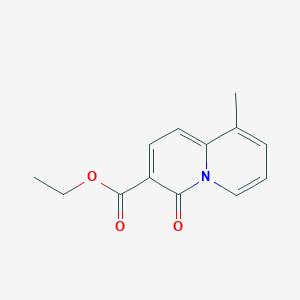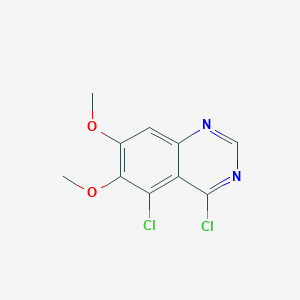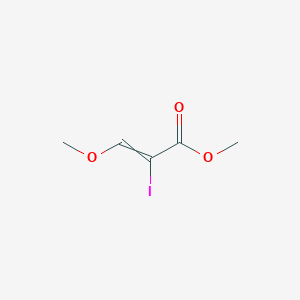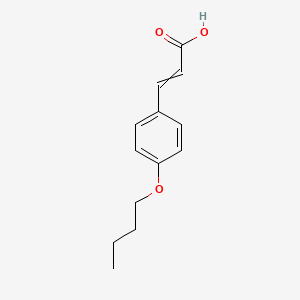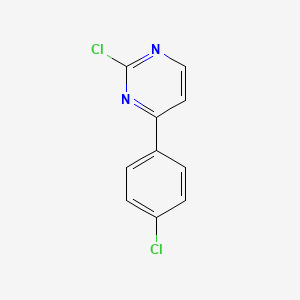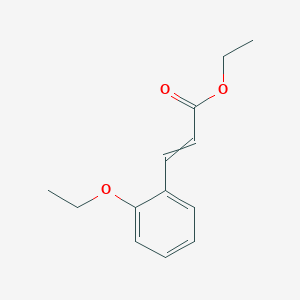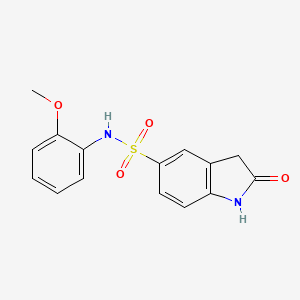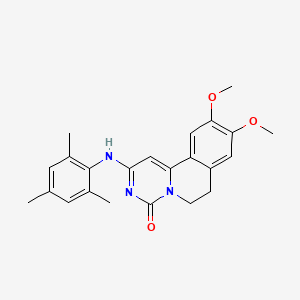
9,10-dimethoxy-2-(2,4,6-trimethylanilino)-6,7-dihydropyrimido6,1-aisoquinolin-4-one?
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-dimethoxy-2-(2,4,6-trimethylanilino)-6,7-dihydropyrimido6,1-aisoquinolin-4-one? is a complex organic compound with a molecular formula of C23H25N3O3. This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-dimethoxy-2-(2,4,6-trimethylanilino)-6,7-dihydropyrimido6,1-aisoquinolin-4-one? typically involves multiple steps. One common method includes the acylation of nitroaniline with chloroacetyl chloride, followed by Finkelstein displacement with iodide and coupling with mesitylamine. The key step involves the reduction of the amide carbonyl group using borane-dimethyl sulfide complex (BH3·S(CH3)2), and finally, the construction of the isoquinoline ring through reaction with trimethyl orthoformate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
9,10-dimethoxy-2-(2,4,6-trimethylanilino)-6,7-dihydropyrimido6,1-aisoquinolin-4-one? can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring positions, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various amines.
Scientific Research Applications
9,10-dimethoxy-2-(2,4,6-trimethylanilino)-6,7-dihydropyrimido6,1-aisoquinolin-4-one? has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical compound due to its structural similarity to other bioactive isoquinolines.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9,10-dimethoxy-2-(2,4,6-trimethylanilino)-6,7-dihydropyrimido6,1-aisoquinolin-4-one? involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are still ongoing .
Comparison with Similar Compounds
Similar Compounds
Praziquantel: 2-(cyclohexylcarbonyl)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one.
Benzimidazo[2,1-a]isoquinolin-6(5H)-one: A structurally unique class of tetracyclic N-heterocycles.
Uniqueness
9,10-dimethoxy-2-(2,4,6-trimethylanilino)-6,7-dihydropyrimido6,1-aisoquinolin-4-one? is unique due to its specific substitution pattern and the presence of the mesitylamino group, which imparts distinct chemical and biological properties compared to other isoquinoline derivatives .
Properties
Molecular Formula |
C23H25N3O3 |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
9,10-dimethoxy-2-(2,4,6-trimethylanilino)-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one |
InChI |
InChI=1S/C23H25N3O3/c1-13-8-14(2)22(15(3)9-13)24-21-12-18-17-11-20(29-5)19(28-4)10-16(17)6-7-26(18)23(27)25-21/h8-12H,6-7H2,1-5H3,(H,24,25,27) |
InChI Key |
FJVQNSDTSROABN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC2=NC(=O)N3CCC4=CC(=C(C=C4C3=C2)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


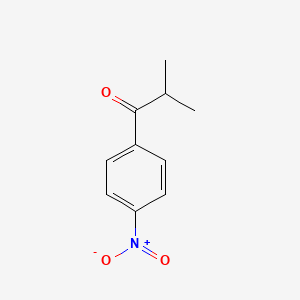
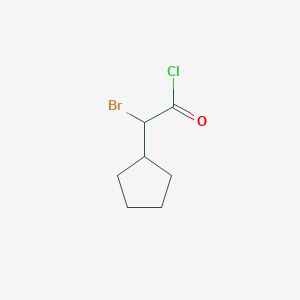
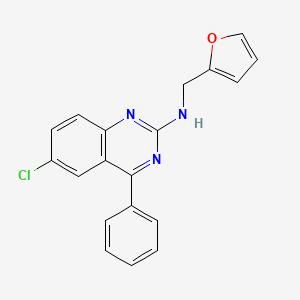
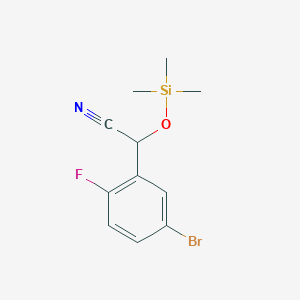
![1-[2-(Morpholin-4-YL)ethyl]piperidin-4-amine](/img/structure/B8756510.png)
